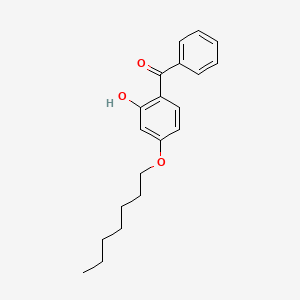

2-Hydroxyhept-4-oxybenzophenone

Beschreibung

Overview of Benzophenone (B1666685) Scaffolds in Advanced Chemical Research

Benzophenones, characterized by a diarylketone core, are a class of organic compounds that have garnered substantial interest in various scientific domains. nih.govresearchgate.netrsc.org Their fundamental structure, consisting of two phenyl rings attached to a central carbonyl group, provides a versatile platform for synthetic modification. nih.govrsc.org This structural adaptability allows for the fine-tuning of their physicochemical and biological properties, making them valuable in medicinal chemistry, materials science, and photochemistry. nih.govresearchgate.net

The benzophenone framework is prevalent in numerous naturally occurring molecules that exhibit a wide array of biological activities. nih.govresearchgate.net This has spurred significant research into the synthesis and evaluation of synthetic benzophenone derivatives. nih.govrsc.org The inherent stability and synthetic accessibility of the benzophenone scaffold make it an attractive starting point for the development of new functional molecules. researchgate.net

Significance of Alkoxy- and Hydroxy-Substituted Benzophenones in Contemporary Chemistry

The introduction of alkoxy and hydroxy substituents onto the benzophenone core dramatically influences the molecule's properties. The position and nature of these substitutions on the aryl rings can alter the electronic and steric characteristics of the compound, thereby modulating its reactivity and potential applications. nih.gov

Hydroxy-substituted benzophenones, in particular, are of great interest due to their ability to mimic natural analogues and the multifaceted nature of the phenolic moiety. nih.gov The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding in biological systems. nih.gov Alkoxy groups, on the other hand, can enhance the lipophilicity of the molecule and influence its solubility and distribution in various media. The combination of both hydroxy and alkoxy groups on a benzophenone scaffold, as seen in 2-Hydroxyhept-4-oxybenzophenone, creates a molecule with a unique set of properties that are actively being explored.

The synthesis of such substituted benzophenones often involves multi-step processes. For instance, 2-hydroxy-4-alkoxybenzophenones can be synthesized through the alkylation of 2,4-dihydroxybenzophenone (B1670367). google.com Another method involves the reaction of a 1,3-dialkoxy benzene (B151609) with benzoyl chloride in the presence of a Lewis acid, which acts as both a condensing and dealkylating agent. google.com

Current Research Trajectories Pertaining to this compound Analogues

Research into analogues of this compound is focused on several key areas. One significant trajectory involves the synthesis of various ether derivatives of benzophenone and the evaluation of their biological activities. royalsocietypublishing.org For example, studies have explored the synthesis of 4-substituted ether derivatives of benzophenone and their potential as antileishmanial agents. royalsocietypublishing.org

Another area of active investigation is the use of substituted benzophenones in the synthesis of advanced materials. For instance, substituted benzophenone imines are being employed in the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with applications in gas storage, separation, and catalysis. rsc.org The ability to tailor the substituents on the benzophenone core allows for precise control over the properties of the resulting COFs. rsc.org

Furthermore, the photochemical properties of benzophenone derivatives continue to be a subject of intense study. Benzophenone is a well-known photosensitizer, and its derivatives are widely used as UV absorbers in sunscreens and other materials to prevent photodegradation. nih.govwikipedia.org Research in this area aims to develop new and more effective UV-protective agents.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3550-43-4 |

|---|---|

Molekularformel |

C20H24O3 |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

(4-heptoxy-2-hydroxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C20H24O3/c1-2-3-4-5-9-14-23-17-12-13-18(19(21)15-17)20(22)16-10-7-6-8-11-16/h6-8,10-13,15,21H,2-5,9,14H2,1H3 |

InChI-Schlüssel |

HRFNCVKOUIZYTL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Hydroxyhept 4 Oxybenzophenone

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the molecular structure of 2-Hydroxyhept-4-oxybenzophenone. The spectra are expected to be dominated by vibrations associated with the benzophenone (B1666685) core, the hydroxyl group, the ether linkage, and the heptyl chain.

In the FT-IR spectrum of related benzophenones, a key feature is the stretching vibration of the carbonyl group (C=O), which typically appears as a strong band. For bromo-substituted benzophenones, this stretching vibration is observed between 1648.5 cm⁻¹ and 1659.4 cm⁻¹. aip.org The intramolecular hydrogen bond between the C=O group and the ortho-hydroxyl group in 2-hydroxybenzophenones causes a redshift (lowering of the wavenumber) of the C=O stretching frequency compared to benzophenone itself.

The FT-IR and FT-Raman spectra of benzophenone derivatives have been studied extensively, with assignments carried out using normal co-ordinate analysis and density functional theory (DFT) calculations. nih.gov The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the heptyl group would appear in the 2950-2850 cm⁻¹ range. Other significant vibrations include the O-H stretching, C-O stretching of the ether and phenol groups, and various aromatic ring vibrations.

Table 1: Predicted Major Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching (intramolecular H-bond) | ~3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2950-2850 |

| C=O (Ketone) | Stretching (intramolecular H-bond) | ~1650 |

| C=C (Aromatic) | Ring Stretching | 1600-1450 |

| C-O (Ether) | Asymmetric Stretching | ~1250 |

Note: The predicted values are based on general spectral regions for organic molecules and data from similar benzophenone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide distinct signals for the aromatic, hydroxyl, and aliphatic protons. Based on data for the analogous compound 2-Hydroxy-4-(octyloxy)benzophenone, the chemical shifts can be predicted. spectrabase.com The intramolecularly hydrogen-bonded hydroxyl proton is expected to appear as a sharp singlet at a downfield chemical shift, typically above 12 ppm. The aromatic protons will resonate in the region of 6.0-8.0 ppm. The protons of the heptyl chain will appear in the upfield region (0.8-4.0 ppm), with the terminal methyl group being the most shielded.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon is the most deshielded, appearing significantly downfield (around 195-200 ppm). rsc.org The aromatic carbons will resonate between 100 and 165 ppm, with those attached to oxygen atoms appearing at lower field. The aliphatic carbons of the heptyl chain will be found in the upfield region of the spectrum (approximately 14-70 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl C=O | - | ~198 |

| Aromatic C-O | - | ~165 |

| Aromatic C-OH | - | ~163 |

| Aromatic CH | 6.4 - 7.8 | 102 - 135 |

| Phenolic OH | >12 | - |

| -OCH₂- | ~4.0 | ~69 |

| -(CH₂)₅- | 1.3 - 1.8 | 22 - 32 |

Note: Predicted shifts are based on data for 2-hydroxy-4-alkoxybenzophenone analogues and general NMR principles. spectrabase.comrsc.orglibretexts.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₂₀H₂₄O₃), the expected exact mass is approximately 312.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 312. The fragmentation of 2-hydroxybenzophenone (B104022) derivatives is well-characterized. semanticscholar.org Common fragmentation pathways involve cleavage at the carbonyl group. Key fragments would be expected from the loss of the heptyl chain and cleavage of the benzoyl group. For protonated hydroxybenzophenones, collision-induced dissociation (CID) typically results in fragments corresponding to the benzoyl cation (m/z 105) and the substituted phenolic cation. semanticscholar.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 312 | [M]⁺ (Molecular Ion) |

| 213 | [M - C₇H₁₅]⁺ |

| 137 | [HOC₆H₃(O)CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Note: Fragmentation is predicted based on the general behavior of benzophenones in mass spectrometry. semanticscholar.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly relevant for benzophenones, which are widely used as UV absorbers. partinchem.com The UV spectrum of this compound is expected to show strong absorption in the UV-A and UV-B regions.

The absorption mechanism involves the promotion of electrons from the ground state to an excited state. For 2-hydroxybenzophenones, this process is facilitated by an intramolecular hydrogen bond, which allows for the efficient dissipation of absorbed UV energy as heat. chambot.com The spectra of substituted 2,4-dihydroxybenzophenones typically show maximum absorption wavelengths (λmax) in the range of 322.0 to 327.4 nm. mdpi.com The alkoxy group at the 4-position is expected to cause a bathochromic (red) shift compared to the unsubstituted 2-hydroxybenzophenone. The UV spectrum of benzophenone itself shows two main bands, which are assigned to π→π* and n→π* transitions. scialert.net

Table 4: Predicted UV-Vis Absorption Characteristics for this compound in Ethanol (B145695)

| Parameter | Predicted Value |

|---|---|

| λmax 1 | ~325 nm |

Note: Predicted values are based on data for structurally similar 2-hydroxy-4-alkoxybenzophenones. mdpi.comresearchgate.net

Crystallographic Analysis: Powder and Single Crystal X-ray Diffraction

X-ray diffraction (XRD) techniques are the definitive methods for determining the solid-state structure of a crystalline compound.

Powder X-ray Diffraction (PXRD): PXRD would provide a characteristic diffraction pattern, or "fingerprint," for the crystalline form of this compound. This pattern of diffraction peaks (plotted as intensity versus diffraction angle, 2θ) is unique to the specific crystal lattice of the compound and can be used for phase identification and purity assessment. A robust PXRD method has been used for the detection of other benzophenones. nih.gov

Single Crystal X-ray Diffraction: If a suitable single crystal of the compound can be grown, this technique can be used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of benzophenone itself has been determined to be orthorhombic. acs.org The presence of the hydroxyl and long alkoxy groups in this compound would significantly influence the crystal packing through hydrogen bonding and van der Waals interactions.

As no specific crystallographic data for this compound is available, a data table cannot be generated.

Thermal Analysis for Compound Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would show the decomposition temperature, indicating its thermal stability. Benzophenone-based UV absorbers are designed to have good thermal stability to withstand processing temperatures in polymers. chambot.comohans.com For example, 2-hydroxy-4-octyloxybenzophenone (a close analog) is noted for its high heat resistance, which prevents its volatilization during processing. chambot.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram would reveal the melting point of this compound as a sharp endothermic peak. It could also show other phase transitions, such as crystallization or glass transitions.

As no specific thermal analysis data for this compound is available, a data table cannot be generated. However, it is expected to have a defined melting point and be thermally stable to temperatures commonly encountered in polymer processing.

Photophysical and Photochemical Investigations of 2 Hydroxyhept 4 Oxybenzophenone

Excited State Dynamics and Intermolecular Processes

The interaction of 2-hydroxybenzophenones with UV light initiates a series of rapid photophysical processes. The fundamental architecture of the benzophenone (B1666685) molecule, characterized by a carbonyl group bridging two phenyl rings, governs its electronic transitions. The presence of a hydroxyl group at the 2-position and an alkoxy group at the 4-position introduces intramolecular hydrogen bonding and modifies the electronic landscape, influencing the excited state pathways.

Upon absorption of a photon, 2-Hydroxyhept-4-oxybenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). For the parent benzophenone molecule, the lowest excited singlet state (S₁) is characterized as having (n, π) nature, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. etnalabs.com This S₁ state is typically short-lived.

Following the initial excitation, the molecule can transition to a triplet excited state (T₁). In benzophenone, the lowest triplet state, T₁, is also of (n, π) character. unibo.it However, a slightly higher energy triplet state, T₂, possesses (π, π) character. etnalabs.comunibo.it The energy and nature of these excited states are fundamental to the molecule's photochemistry. For substituted benzophenones, the lifetime of higher triplet states (Tn) can range from 110 to 450 picoseconds, with the primary deactivation pathway being internal conversion. rsc.org The presence of the ortho-hydroxyl group in this compound enables an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, where the phenolic proton transfers to the carbonyl oxygen in the excited state. frontiersin.org This process can lead to the formation of a keto-tautomer excited state (K*), which significantly influences the subsequent relaxation pathways.

Table 1: General Excited State Properties of the Benzophenone Chromophore

| Property | State | Character | Typical Lifetime | Notes |

|---|---|---|---|---|

| Lowest Excited Singlet State | S₁ | (n, π*) | Picoseconds | Can undergo rapid intersystem crossing. |

| Lowest Triplet State | T₁ | (n, π*) | μs (solution) to ms (B15284909) (rigid matrix) unibo.it | Responsible for phosphorescence. |

A defining characteristic of the benzophenone chromophore is its exceptionally high efficiency in undergoing intersystem crossing (ISC), the non-radiative transition from a singlet state to a triplet state. For benzophenone, the quantum yield of ISC is near unity. etnalabs.comunibo.itbohrium.com This high efficiency is explained by El-Sayed's rules, which state that transitions between electronic states of different orbital types are more favorable.

The mechanism involves a very fast transition from the initially populated S₁(n, π) state to the nearby T₂(π, π) state. etnalabs.comunibo.it This S₁ → T₂ transition is spin-allowed and occurs rapidly. Subsequently, the molecule undergoes a rapid internal conversion from the T₂(π, π) state to the lowest triplet state, T₁(n, π). unibo.it This efficient population of the T₁ state is central to the photostabilizing action of benzophenone derivatives and is also the prerequisite for their phosphorescence. The incorporation of a pinacol (B44631) moiety in some benzophenone derivatives has been shown to enhance ISC efficiency, further promoting phosphorescence. ias.ac.in

Solvatochromic Behavior and Specific Solvent-Solute Interactions

Solvatochromism refers to the change in a substance's color or spectral properties with a change in the polarity of the solvent. In benzophenone and its derivatives, the carbonyl group's vibrational frequency is a sensitive probe of the local electrostatic environment and specific solvent interactions like hydrogen bonding. researchgate.netnih.gov

Studies on benzophenone show a complex solvatochromic response. nih.gov While a general trend with solvent polarity, as described by the Onsager reaction field model, is observed, specific interactions cause significant deviations. nih.gov For instance, halogenated solvents can induce a solvatochromic shift twice that expected from a simple electrostatic model. nih.gov Polar hydrogen-bonding solvents, such as alcohols, also exhibit distinct behavior due to the formation of hydrogen bonds with the carbonyl oxygen of the benzophenone. researchgate.netnih.gov

For hydroxy-benzophenones, these interactions are even more critical. In 2,4-dihydroxy-benzophenone, intermolecular hydrogen bonding between the 4-OH group and ethanol (B145695) molecules in ethanol-acetonitrile mixtures leads to the formation of stable 1:1 association complexes, which causes a blue shift in the UV absorption spectrum. nih.gov In this compound, the 4-position is occupied by a heptyloxy group, precluding it from acting as a hydrogen bond donor. However, the ether oxygen can still act as a hydrogen bond acceptor. The primary site for hydrogen bond donation from protic solvents would be the carbonyl oxygen and the intramolecularly bonded ortho-hydroxyl group. The solvent polarity can also influence the equilibrium of the ESIPT process by stabilizing either the enol or keto tautomer forms, potentially creating a solvent-induced energy barrier for the proton transfer. nih.gov

Table 2: Solvatochromic Shift of Benzophenone's Carbonyl Stretching Frequency in Various Solvents

| Solvent | Dielectric Constant (ε) | ν(C=O) Shift (cm⁻¹) |

|---|---|---|

| Cyclohexane | 2.02 | Reference (0) |

| Carbon Tetrachloride | 2.24 | -2.5 |

| Toluene | 2.38 | -4.1 |

| Diethyl Ether | 4.34 | -6.8 |

| Chloroform | 4.81 | -7.2 |

| Dichloromethane | 8.93 | -8.1 |

| Acetone (B3395972) | 20.7 | -10.2 |

| Ethanol | 24.5 | -11.5 |

| Methanol (B129727) | 32.7 | -13.0 |

| Acetonitrile (B52724) | 37.5 | -10.5 |

Data adapted from studies on benzophenone and illustrates general trends. nih.gov

Fluorescence and Phosphorescence Emission Properties

The emission properties of this compound, like other benzophenones, are dominated by phosphorescence due to the highly efficient ISC.

The fluorescence quantum yield (Φf) of most benzophenone derivatives in solution at room temperature is typically very low. unibo.it This is a direct consequence of the rapid and efficient intersystem crossing that depopulates the S₁ state before significant fluorescence can occur. The primary radiative decay pathway is from the T₁ state.

The phosphorescence quantum yield (Φph) can be quite high, especially in rigid environments. For the parent benzophenone, the Φph is approximately 0.90 in a rigid glass at 77 K. unibo.it However, in fluid solutions at room temperature, the yield is much lower due to quenching processes. unibo.it For some specialized benzophenone derivatives, such as those with boronic esters, phosphorescence quantum yields of up to 7% have been reported in the solid state under ambient conditions. ias.ac.in Specific quantum yield values for this compound are not readily found in the literature, but they are expected to follow this general pattern of low fluorescence and potentially significant phosphorescence, particularly in the solid state.

The phosphorescence lifetime (τph) is the average time the molecule spends in the T₁ excited state before returning to the ground state. For benzophenone, this lifetime is highly dependent on the environment. In fluid solutions at room temperature, the lifetime is on the order of microseconds, whereas in a rigid glass at 77 K, it extends to several milliseconds. unibo.it

A notable characteristic of many benzophenone derivatives is their ability to exhibit room-temperature phosphorescence (RTP), especially in a crystalline or aggregated state. unibo.itnih.gov This phenomenon, known as crystallization-induced phosphorescence, arises because the rigid crystalline lattice restricts molecular vibrations and protects the long-lived triplet excitons from non-radiative decay and quenching by molecular oxygen. unibo.itias.ac.in Benzophenone itself shows RTP in its crystalline form, with a lifetime of 317 microseconds. nih.gov Certain benzophenone-containing phosphors have been developed that exhibit exceptionally long RTP lifetimes, reaching up to 1.8 seconds under ambient conditions, by carefully designing the molecule to control the nature of the T₁ state. rsc.org Given that this compound is a solid at room temperature (melting point 47-49 °C), it is plausible that it also exhibits RTP in its crystalline state. sigmaaldrich.comsigmaaldrich.com

Table 3: Phosphorescence Properties of Benzophenone and Derivatives

| Compound | Condition | Phosphorescence Lifetime (τph) | Quantum Yield (Φph) |

|---|---|---|---|

| Benzophenone | 77 K, rigid glass | 6 ms unibo.it | ~0.90 unibo.it |

| Benzophenone | 298 K, fluid solution | 6.9 μs unibo.it | Low unibo.it |

| Benzophenone | 298 K, crystal | 317 μs nih.gov | 0.16 nih.gov |

| 4,4′-Difluorobenzophenone | 298 K, crystal | 1297 μs nih.gov | 0.40 nih.gov |

Mechanistic Studies of Photo-Induced Transformations

The photostability and function of UV absorbers like 2-hydroxybenzophenones are underpinned by their ability to dissipate absorbed ultraviolet radiation through efficient and reversible photochemical and photophysical pathways. The mechanistic studies of these photo-induced transformations are crucial for understanding their efficacy and potential degradation routes. For this compound, these mechanisms are largely governed by the foundational 2-hydroxybenzophenone (B104022) chromophore.

Hydrogen Atom Transfer (HAT) Pathways

A primary and highly efficient pathway for the dissipation of absorbed UV energy in 2-hydroxybenzophenones is through an intramolecular Hydrogen Atom Transfer (HAT), more specifically, an Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.net This process is facilitated by the intramolecular hydrogen bond (IHB) between the hydroxyl group at the C2 position and the carbonyl oxygen.

Upon absorption of a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). rsc.orgrsc.org In this excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased, triggering an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen. researchgate.netrsc.org This creates a transient keto-tautomer in its excited state.

The key steps in this pathway are:

Photoexcitation: The stable enol tautomer absorbs a UV photon, leading to an excited enol* state.

ESIPT: An ultrafast, often barrierless, proton transfer occurs from the hydroxyl to the carbonyl group, forming the excited keto* tautomer. rsc.orgrsc.org This process is extremely rapid, occurring on a femtosecond to picosecond timescale. researchgate.net

Non-radiative Decay: The excited keto* tautomer rapidly decays to its ground state (keto) via non-radiative processes, such as internal conversion (IC), effectively dissipating the absorbed energy as heat.

Reverse GSIPT: The keto tautomer is unstable in the ground state and quickly undergoes a reverse ground-state intramolecular proton transfer (GSIPT) to regenerate the original, stable enol tautomer, completing the photoprotective cycle.

This cyclic process allows the molecule to return to its initial state without undergoing any net chemical change, enabling it to absorb multiple photons and provide long-lasting UV protection. Theoretical studies on related 2-hydroxybenzophenones have identified this singlet-mediated ESIPT pathway as the major channel for energy dissipation. rsc.org

Photoreduction Mechanisms

While ESIPT is the dominant photophysical pathway, under certain conditions, photo-induced chemical transformations such as photoreduction can occur. This process typically involves the triplet excited state of the benzophenone moiety and the presence of a hydrogen-donating species. hilarispublisher.combgsu.edu

The mechanism for photoreduction generally proceeds as follows:

Excitation and Intersystem Crossing (ISC): Upon UV absorption, the benzophenone derivative is excited to a singlet state. It can then undergo intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (T₁). rsc.orghilarispublisher.com While ESIPT is efficient from the singlet state, a fraction of molecules may populate the triplet state. rsc.org

Intermolecular Hydrogen Abstraction: The triplet state, which has a diradical character, is a powerful hydrogen abstractor. hilarispublisher.comyoutube.com It can abstract a hydrogen atom from a suitable donor molecule (like an alcohol solvent or an adjacent polymer chain) to form a ketyl radical. hilarispublisher.comresearchgate.net For example, when using isopropyl alcohol as a solvent, the benzophenone triplet abstracts a hydrogen from the alcohol's alpha-position. bgsu.edu

Radical Dimerization: The resulting ketyl radicals can then couple to form a stable dimer product, typically a benzopinacol. hilarispublisher.combgsu.eduresearchgate.net The oxidation of the hydrogen donor also occurs, for instance, the formation of acetone from isopropyl alcohol. bgsu.edu

The quantum yield of photoreduction for the parent benzophenone can be high, indicating an efficient chemical reaction once the triplet state is populated and a hydrogen donor is available. bgsu.edu For 2-hydroxy-substituted benzophenones, the efficiency of photoreduction is generally lower because the ESIPT pathway from the singlet state is so rapid that it outcompetes intersystem crossing to the triplet state. However, photoreduction remains a potential degradation pathway, especially in environments rich in hydrogen donors.

Computational and Theoretical Studies on 2 Hydroxyhept 4 Oxybenzophenone

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, particularly the ground state, of many-body systems like molecules. researchgate.net It is a standard tool for optimizing molecular geometries and calculating electronic properties. Studies on various benzophenone (B1666685) derivatives have utilized DFT, often with the B3LYP functional and 6-31G(d) basis set, to accurately determine their structural parameters. acs.org However, specific research applying DFT to determine the optimized ground state geometry, bond lengths, bond angles, and electronic structural properties of 2-Hydroxyhept-4-oxybenzophenone has not been found in the surveyed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the excited-state properties of molecules, including their electronic transitions and theoretical UV-Visible absorption spectra. researchgate.net This method is crucial for understanding how molecules like benzophenones absorb UV radiation. acs.org For many related compounds, TD-DFT has been used to predict maximum absorption wavelengths (λmax) and oscillator strengths, which are key to their function as UV absorbers. researchgate.net Unfortunately, there are no published TD-DFT studies that specifically report on the electronic excitation energies, oscillator strengths, or the simulated UV absorption spectrum for this compound.

Quantum Chemical Calculations of Excited State Properties

The photophysical behavior of a molecule is governed by its excited-state properties. Quantum chemical calculations are essential for elucidating these characteristics, which include the energy differences between spin states, the nature of electronic transitions, and the probability of transitions between states.

Singlet-Triplet Energy Gaps (ΔEST)

The energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a critical parameter in photochemistry, influencing fluorescence and phosphorescence properties. In many organic molecules, a small ΔEST can facilitate intersystem crossing. nih.govnih.gov While the manipulation of this gap is a key area of research for organic emitters, chemrxiv.org no computational studies have been published that calculate the singlet-triplet energy gap for this compound.

Natural Transition Orbitals (NTOs) and Charge Transfer Characteristics

Natural Transition Orbitals (NTOs) offer a compact and chemically intuitive picture of electronic excitations, simplifying the complex transitions from canonical molecular orbitals into a few pairs of "hole" and "particle" orbitals. github.ioq-chem.comjoaquinbarroso.com This analysis is invaluable for characterizing the nature of an excited state, such as whether it has local or charge-transfer characteristics. rsc.orgnih.gov A review of the literature shows no NTO analysis has been performed or published for this compound to characterize its excited states.

Spin-Orbit Coupling Matrix Elements (SOCMEs)

Spin-Orbit Coupling (SOC) is the interaction between an electron's spin and its orbital motion, and it is the primary mechanism that allows for transitions between different spin states (i.e., intersystem crossing). aps.org The magnitude of this interaction is quantified by Spin-Orbit Coupling Matrix Elements (SOCMEs). Calculating SOCMEs is essential for predicting the rates of processes like phosphorescence. aps.org There is currently no available research that reports on the calculated SOCMEs for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. sigmaaldrich.com This technique is particularly useful for exploring the conformational landscape of flexible molecules, such as those with long alkyl chains, and understanding how different conformations might influence chemical properties. researchgate.net Despite the presence of a flexible heptyl chain in this compound, no MD simulation studies focused on its conformational analysis have been identified in the scientific literature.

In Silico Prediction Models for Molecular Properties and Performance

In silico prediction models are a cornerstone of modern chemical research, enabling the calculation of a wide array of molecular properties that are crucial for assessing the performance of UV filters. These models are built on fundamental principles of physics and chemistry and are parameterized using extensive datasets of known compounds.

Detailed Research Findings

Research into benzophenone derivatives has established robust computational methodologies for predicting their molecular and photophysical properties. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominently used to study the structural, electronic, and UV absorption characteristics of these compounds. nih.gov Studies have shown that methods like DFT/B3LYP with a 6-31G(d) basis set are accurate for optimizing the geometry of benzophenones. nih.gov

Theoretical calculations have successfully reproduced experimental UV absorption spectra of benzophenone derivatives. nih.gov These studies reveal that the primary electronic transitions in the UVA/UVB range are of a π → π* character, with the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition being the most significant. nih.gov The position of substituents on the benzophenone scaffold has a predictable effect on the absorption spectrum; para-substitution is generally associated with absorption in the UVB range, while ortho-substitution tends to lead to absorption in the UVA region. nih.gov

Furthermore, QSAR models have been developed to correlate the structural features of benzophenone derivatives with their performance and potential biological interactions. These models can predict properties such as skin permeability and phototoxicity. researchgate.netnih.gov For instance, descriptors like the HOMO-LUMO gap can be used to estimate the photoreactivity of a compound, a key factor in its photostability. nih.gov A smaller HOMO-LUMO gap can indicate a higher propensity for the molecule to be excited by UV radiation, which is fundamental to its function as a UV absorber.

While extensive computational studies have been performed on the broader class of benzophenones, specific and detailed research focusing solely on this compound is less common in publicly accessible literature. However, its properties can be predicted using established models and are available through chemical databases.

The following tables present a compilation of computationally predicted molecular properties for this compound, derived from established in silico models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Weight | 326.43 g/mol | - |

| XLogP3 | 6.8 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 9 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 326.188195 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 46.5 Ų | Computed by Cactvs 3.4.8.18 |

This data is computationally generated and provides an estimation of the compound's properties.

Table 2: Predicted Performance-Related Molecular Descriptors

| Descriptor | Predicted Value/Information | Relevance to Performance |

| UV Absorption Spectrum | Absorbs in UVA and UVB ranges | Primary function as a broad-spectrum UV filter. atamanchemicals.com |

| HOMO-LUMO Energy Gap | - | Indicator of photoreactivity and electronic transition energy. nih.gov |

| Main Electronic Transition | π → π* | Characterizes the nature of UV light absorption. nih.gov |

| Skin Permeability | Low (predicted based on QSAR models for similar compounds) | A desirable trait to minimize systemic absorption. researchgate.net |

These predictions are based on general findings for 2-hydroxy-4-alkoxybenzophenones and established QSAR models.

The in silico data underscores the characteristics that make this compound an effective UV filter. Its molecular structure is optimized for the absorption of damaging UV radiation, and predictive models suggest favorable properties in terms of skin permeability. The continued development and application of these computational tools are essential for the design of new and improved sunscreen agents with enhanced efficacy and safety profiles. researchgate.net

Structure Property Relationship and Rational Design Principles for 2 Hydroxyhept 4 Oxybenzophenone Analogues

Influence of Hydroxyl and Alkoxy Substituents on Photophysical Properties

The photophysical properties of 2-hydroxy-4-alkoxybenzophenones are significantly influenced by the presence of both the hydroxyl (-OH) and alkoxy (-OR) substituents on the benzophenone (B1666685) backbone.

The defining characteristic of 2-hydroxybenzophenones is the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. nih.govfrontiersin.org This feature is central to their photostability. Upon absorption of UV radiation, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT), where the phenolic proton is transferred to the carbonyl oxygen. frontiersin.orgnih.gov This process creates a transient keto-enol tautomer, which provides a rapid, non-radiative decay pathway for the absorbed energy, dissipating it as heat and allowing the molecule to return to its ground state without undergoing photodegradation. nih.govfrontiersin.org The strength of this intramolecular hydrogen bond is a critical factor; a stronger bond facilitates a more efficient ESIPT process.

The alkoxy group at the 4-position also plays a crucial role. As an electron-donating group, it influences the electronic distribution within the molecule, which can affect the energy levels of the excited states and the efficiency of the ESIPT process. The length and nature of the alkyl chain in the alkoxy group can also have an impact, primarily on physical properties such as solubility and compatibility with the host material, but can also subtly influence the photophysical behavior. For instance, longer alkyl chains can increase the molecule's lipophilicity, which is important for its incorporation into various polymeric matrices.

In a study of 2-hydroxybenzophenone (B104022) derivatives with different electron-donating groups, it was found that a stronger donor strength can lead to more significant changes in emission color with varying excitation power. frontiersin.org This highlights the tunability of the photophysical properties through modification of the substituents.

Correlation of Molecular Structure with UV Absorption Wavelengths and Intensities

The UV absorption spectrum of a benzophenone derivative is directly correlated with its molecular structure, particularly the nature and position of substituents on the phenyl rings. The core benzophenone structure itself has characteristic UV absorption bands. mdpi.comscialert.net The introduction of substituents can cause shifts in the maximum absorption wavelength (λmax) and changes in the molar absorption coefficient (intensity).

Substituents on the benzophenone rings can cause either a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption bands. Both electron-donating and electron-withdrawing substituents can lead to a bathochromic shift in 2,4-dihydroxy dibenzophenone derivatives. nih.gov This is because these groups can extend the conjugated π-system of the molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net A smaller energy gap corresponds to the absorption of lower-energy, longer-wavelength light.

The hydroxyl group at the 2-position and the alkoxy group at the 4-position in compounds like 2-Hydroxyhept-4-oxybenzophenone are crucial for their UV-absorbing properties. The 2-hydroxyl group, in addition to enabling ESIPT, contributes to a red-shift in the absorption spectrum compared to unsubstituted benzophenone. The 4-alkoxy group, being an electron-donating group, further enhances this effect.

The following table illustrates the effect of substituents on the UV absorption of benzophenone derivatives in n-Heptane:

| Compound | Substituents | λmax (nm) |

| Benzophenone | None | 248.2, 346.6 |

| 4-Methoxybenzophenone | 4-OCH₃ | 247.6, 339.2 |

| 2-Hydroxybenzophenone | 2-OH | - |

| 2-Hydroxy-4-methoxybenzophenone | 2-OH, 4-OCH₃ | - |

| Data derived from a study on the UV spectral properties of benzophenone derivatives. mdpi.com |

It is important to note that the solvent can also influence the UV absorption spectra. For example, in polar solvents like ethanol (B145695), a blue shift (hypsochromic shift) of the n→π* transition band is often observed due to hydrogen bonding between the solute and the solvent. mdpi.comscialert.net

Impact of Structural Rigidity and Planarity on Excited State Characteristics

The rigidity and planarity of the molecular structure have a significant impact on the excited-state characteristics of 2-hydroxybenzophenone analogues. The ground state of benzophenone is non-planar, with the phenyl rings twisted out of the plane of the carbonyl group. roaldhoffmann.com This torsional angle is a key determinant of the electronic communication between the two rings and the carbonyl group.

Upon excitation, the molecule can undergo changes in geometry. For benzophenone itself, the excited state is also believed to be non-planar, with a slightly smaller twist angle compared to the ground state. roaldhoffmann.com The flexibility of the molecule allows for these conformational changes, which are an integral part of the energy dissipation process.

In the context of 2-hydroxybenzophenones, the planarity of the six-membered ring formed by the intramolecular hydrogen bond is crucial for the ESIPT process. nih.gov A more planar conformation facilitates the proton transfer. Structural modifications that enhance the rigidity and planarity of this part of the molecule can potentially improve the efficiency of the photoprotective mechanism.

Design Strategies for Tailoring Photochemical Reactivity and Material Performance

The rational design of 2-hydroxybenzophenone analogues with tailored photochemical reactivity and material performance involves a multi-faceted approach that considers the interplay of various structural features. The primary goal is often to enhance UV absorption, improve photostability, and ensure compatibility with the material to be protected.

One key strategy is the modification of the parent benzophenone structure through the introduction of specific functional groups. nih.gov This can be used to fine-tune the UV absorption range and intensity. For example, introducing different substituents can shift the λmax to better cover the UVA or UVB regions of the solar spectrum.

Another important design consideration is to enhance the efficiency of the ESIPT process. This can be achieved by modifying the electronic properties of the substituents to strengthen the intramolecular hydrogen bond. Attaching electron-donating groups can increase the proton-accepting ability of the carbonyl group, facilitating the proton transfer. frontiersin.org

For improving material performance, strategies often focus on increasing the molecular weight of the UV absorber or covalently bonding it to a polymer backbone. researchgate.net This can reduce issues like migration and leaching of the additive from the host material, which is particularly important for applications with long service life requirements or in food-contact materials.

Furthermore, the synthesis of reactive UV absorbers that can be chemically incorporated into the polymer matrix is a promising approach. ekb.eg This creates a permanent bond, ensuring long-term UV protection. The design of such reactive absorbers involves introducing a functional group that can react with the polymer, such as a vinyl group for copolymerization or a silane (B1218182) group for grafting onto silica-based materials.

The following table summarizes some design strategies and their intended effects:

| Design Strategy | Intended Effect | Reference |

| Introduction of specific substituents | Tune UV absorption wavelength and intensity | nih.gov |

| Modification of electron-donating groups | Enhance ESIPT efficiency | frontiersin.org |

| Increasing molecular weight | Reduce migration and leaching | researchgate.net |

| Covalent bonding to polymer backbone | Improve long-term stability and performance | researchgate.net |

| Synthesis of reactive UV absorbers | Permanent incorporation into material matrix | ekb.eg |

By carefully considering these structure-property relationships, it is possible to design and synthesize novel this compound analogues and other derivatives with optimized performance for a wide range of applications.

Advanced Applications in Materials Science and Photochemistry

Role as Photoinitiators for Polymerization Reactions

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators, which function by a bimolecular process. sigmaaldrich.com Upon absorption of UV light, the benzophenone molecule is promoted to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state is the key reactive species. It does not cleave unimolecularly but instead abstracts a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine, to generate a free radical. sigmaaldrich.com This radical then initiates the polymerization of monomers, such as acrylates. chemrxiv.orgacs.org

The efficiency of this process is influenced by the molecular structure of the benzophenone derivative and the surrounding environment. For instance, the presence of electron-donating groups on the benzophenone core can affect its absorption spectrum and the reactivity of the triplet state. mdpi.com Supramolecular assemblies of benzophenone-functionalized dipeptides have been shown to act as effective photoinitiators, allowing for spatially controlled polymerization. chemrxiv.orgacs.org This approach enables the fabrication of complex, mechanically robust polymeric structures. chemrxiv.org

The development of novel benzophenone-based photoinitiators continues to be an active area of research, with a focus on improving initiation efficiency, reducing migration of byproducts, and shifting the absorption to longer wavelengths, such as visible light. mdpi.comnih.gov

Integration in Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a valuable building block in the design of materials for organic light-emitting diodes (OLEDs) due to its strong electron-accepting nature and high intersystem crossing efficiency. researchgate.netnih.govnih.gov These properties are crucial for developing both host and emitter materials in advanced OLED architectures.

Host Materials in Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), a phosphorescent emitter (dopant) is dispersed within a host material. The host material must have a high triplet energy to efficiently transfer energy to the dopant. Benzophenone derivatives have been successfully engineered to serve as universal host materials for a range of phosphorescent emitters, from blue to red. researchgate.netrsc.org

The key to their success lies in their high band gap and triplet energies, which can be preserved by incorporating the benzophenone moiety into a larger, non-conjugated structure like triptycene. rsc.org This molecular design imparts good amorphous properties, which are essential for fabricating stable and efficient OLED devices. rsc.org A review of benzophenone-based host materials showed that they exhibit high thermal stability and triplet state energy levels in the range of 2.53 eV to 3.02 eV, making them suitable for hosting various phosphorescent emitters. nih.govmdpi.com Devices utilizing these hosts have demonstrated high external quantum efficiencies. nih.govmdpi.com

Table 1: Properties of Selected Benzophenone-Based Host Materials for PhOLEDs

| Host Material | Triplet Energy (E_T) [eV] | Glass Transition Temp. (T_g) [°C] | Decomposition Temp. (T_d) [°C] | Reference |

| HA1 | 2.53 | 55 | 218 | nih.gov |

| HA4 | 2.70 | 188 | 553 | nih.gov |

| HA6 | 2.89 | 129 | 436 | nih.gov |

| HA7 | 2.97 | 124 | 451 | nih.gov |

| TRP-BP | 2.99 | - | - | rsc.org |

Note: The specific structures of host materials HA1, HA4, HA6, and HA7 are detailed in the cited literature. TRP-BP is benzophenone-imbedded benzoyltriptycene.

Emitters in Thermally Activated Delayed Fluorescence (TADF) Systems

Benzophenone's efficient intersystem crossing also makes it a compelling candidate for developing emitters that exhibit thermally activated delayed fluorescence (TADF). researchgate.netnih.govnih.gov In TADF materials, triplet excitons can be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.

The design of benzophenone-based TADF emitters often involves creating a donor-acceptor (D-A) structure, where benzophenone acts as the electron-accepting core. nih.govmdpi.com This architecture can lead to a small energy gap between the lowest singlet (S1) and triplet (T1) states (ΔE_ST), which is a prerequisite for efficient RISC. nih.gov By carefully selecting the donor moieties and controlling the molecular geometry, researchers have developed benzophenone-based TADF emitters that span the visible spectrum. nih.gov For example, bicarbazole-benzophenone derivatives have been investigated as potential blue TADF emitters, with one such compound showing a maximum external quantum efficiency of 2.7%. mdpi.comresearchgate.net

Development of Long-Lived Room-Temperature Phosphorescence (RTP) Materials

While benzophenone itself is a known phosphor, its phosphorescence lifetime at room temperature is typically short (in the order of milliseconds) due to the nature of its lowest triplet state. acs.orgacs.org However, recent research has shown that by strategically modifying the benzophenone structure, it is possible to create materials with ultralong-lived RTP, with lifetimes extending to several seconds. acs.org

The key strategy involves disrupting the contribution of the n-π* transition to the lowest triplet state (T1). acs.orgacs.org This is achieved by attaching aromatic electron-donating groups with low T1 energy levels to the benzophenone core. acs.org These modifications lead to a T1 state that has more localized excitation character from the substituent, resulting in a significant increase in the phosphorescence lifetime. acs.org These long-lived RTP materials, which can be doped into rigid matrices, exhibit bright afterglow and have potential applications in areas like bioimaging and data encryption. acs.orgresearchgate.net

Table 2: Phosphorescence Lifetimes of Modified Benzophenone Derivatives

| Compound | Phosphorescence Lifetime (τ_P) | Conditions | Reference |

| Benzophenone | ~1 ms (B15284909) | Ambient | acs.org |

| Modified Benzophenone Derivative | 2.0 s | Ambient | acs.org |

| Spiro-3-BP in Phenyl Benzoate | >200 ms | Ambient | researchgate.net |

Note: "Modified Benzophenone Derivative" refers to a specific structure detailed in the cited research where the n-π transition is disrupted.*

Photo-Cross-Linking Applications in Polymer Science

Benzophenone and its derivatives are highly versatile photo-cross-linkers used to form stable polymer networks. mdpi.comresearchgate.net The mechanism relies on the excited triplet state of benzophenone abstracting a hydrogen atom from a polymer chain, creating a polymer radical. Two such polymer radicals can then combine to form a cross-link. columbia.edu This UV-activated C-H insertion reaction is a powerful tool for modifying the properties of polymers. mdpi.com

This technology is used to create surface-attached polymer networks and hydrogels. mdpi.com The efficiency of cross-linking depends on several factors, including the concentration of the benzophenone moiety, the irradiation wavelength (typically around 350 nm), and the energy dose. mdpi.com The chemical environment, such as the polarity of the polymer matrix, also plays a significant role in the reactivity of the benzophenone. nih.govnih.gov For instance, electron-withdrawing groups on the benzophenone ring can facilitate cross-linking, while electron-donating groups may have the opposite effect. nih.gov However, there are limitations, as some polymer structures may undergo chain scission instead of cross-linking under certain conditions. mdpi.com

Exploration in Novel UV Absorber Technologies and Photoprotective Materials

One of the most well-known applications of 2-hydroxybenzophenone (B104022) derivatives, including 2-hydroxy-4-alkoxybenzophenones, is as UV absorbers in various materials to prevent photodegradation. longchangchemical.com The presence of the hydroxyl group ortho to the carbonyl group is crucial for their photostabilizing mechanism. longchangchemical.com This arrangement facilitates an excited-state intramolecular proton transfer (ESIPT) process.

Upon absorbing UV radiation, the molecule is excited, and a proton is transferred from the hydroxyl group to the carbonyl oxygen. This creates a transient keto-tautomer, which is in a lower energy state. The molecule then rapidly relaxes back to its original enol form, dissipating the absorbed UV energy as harmless heat without undergoing any photochemical degradation itself. longchangchemical.com

2-Hydroxy-4-alkoxybenzophenones are particularly effective because the alkoxy group at the 4-position extends the conjugation of the molecule, shifting its absorption spectrum to cover a broader range of the UV spectrum, including both UV-A and UV-B regions. chembk.com This makes them highly effective broad-spectrum UV filters. They are widely used in plastics, coatings, and sunscreen formulations to protect against sun damage. longchangchemical.comresearchgate.netmdpi.com Research continues to explore new derivatives and formulations to enhance their UV protection capabilities and compatibility with various materials. mdpi.com

Table 3: Common 2-Hydroxy-4-alkoxybenzophenone UV Absorbers

| Compound Name | Common Name/Designation | Key Features |

| 2-Hydroxy-4-methoxybenzophenone | Benzophenone-3, Oxybenzone | Broad-spectrum UV-A and UV-B absorber. chembk.comuvabsorber.comspecialchem.com |

| 2-Hydroxy-4-octyloxybenzophenone | Benzophenone-12, Octabenzone | Excellent compatibility with polymers, good photostability. researchgate.net |

Advanced Analytical Methodologies for 2 Hydroxyhept 4 Oxybenzophenone in Complex Chemical Matrices

Chromatographic Separation Techniques for Trace Analysis (GC-MS, LC-MS, HPLC)

Chromatographic techniques are fundamental to the separation of 2-Hydroxyhept-4-oxybenzophenone from co-existing matrix components prior to its detection and quantification. Gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) with various detectors are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is typically achieved on a low-polarity capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase. For instance, a Zebron ZB-5-MS column (30 m × 0.25 mm × 0.25 µm) has been utilized for the analysis of benzophenones. mdpi.com A typical temperature program might start at 100°C, then ramp at 10°C/min to 260°C and hold for 4 minutes, with helium as the carrier gas at a constant flow rate. mdpi.com The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that allow for confident identification. The NIST WebBook provides a reference mass spectrum for Octabenzone (a synonym for this compound), which can be used for library matching. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), has become the method of choice for analyzing benzophenone (B1666685) derivatives in complex samples due to its high selectivity and sensitivity, often without the need for derivatization. An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) can be employed for the determination of a range of benzophenones in challenging matrices like fatty baby foods. researchgate.net For the analysis of UV filters in water, a C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water. researchgate.netresearchgate.net A study on various plastic additives in medicine containers using high-resolution LC-MS identified Octabenzone with a retention time of 13.90 minutes. nist.gov

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): HPLC coupled with a DAD detector is a robust and widely available technique for the quantification of UV filters in products like sunscreens. sarex.com The method often involves a reversed-phase C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water. nih.govsigmaaldrich.com While perhaps less sensitive than MS (B15284909) detection, HPLC-DAD provides reliable quantitative results when the concentration of the analyte is sufficiently high and the matrix is not overly complex. The spectral data from the DAD can aid in peak purity assessment and compound identification. sarex.com

Table 1: Exemplary Chromatographic Conditions for Benzophenone Analysis

| Parameter | GC-MS | LC-MS/MS | HPLC-DAD |

| Column | Zebron ZB-5-MS (30 m x 0.25 mm, 0.25 µm) mdpi.com | C18 (e.g., 2.1 x 50 mm, 1.7 µm) researchgate.net | C18 (e.g., 4.6 x 250 mm, 5 µm) nih.govsigmaaldrich.com |

| Mobile/Carrier Gas | Helium mdpi.com | Acetonitrile/Water with additives researchgate.netresearchgate.net | Methanol/Water nih.govsigmaaldrich.com |

| Detector | Mass Spectrometer (Electron Ionization) mdpi.com | Tandem Mass Spectrometer (ESI) nih.gov | Diode Array Detector sarex.com |

| Typical Application | Environmental Samples nih.gov | Food, Biological Samples researchgate.netnih.gov | Cosmetics nih.govsigmaaldrich.com |

High-Resolution Mass Spectrometry for Multi-Component Mixtures (HR-ESI-MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), offers significant advantages for the analysis of this compound in complex mixtures. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte and its fragments, leading to a much higher degree of confidence in its identification, especially in the absence of a pure analytical standard.

Novel Sample Preparation and Extraction Methodologies for Complex Organic Compounds

The success of any analytical method for trace analysis heavily relies on the efficiency of the sample preparation and extraction steps. The goal is to isolate the analyte of interest from the complex matrix, remove interfering substances, and pre-concentrate the analyte to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of benzophenones from aqueous samples like surface water and urine. researchgate.netnih.gov For the analysis of benzophenone derivatives in water, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have shown good recoveries. researchgate.netnih.gov The selection of the sorbent material is critical; for instance, C18 and polymeric sorbents are commonly employed for the extraction of moderately non-polar compounds like this compound. The choice of elution solvent is equally important to ensure the complete recovery of the analyte from the SPE cartridge.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology, originally developed for pesticide residue analysis in food, has been successfully adapted for the extraction of benzophenones from complex matrices like breakfast cereals. thermofisher.com The procedure typically involves an initial extraction with acetonitrile, followed by a cleanup step using a dispersive SPE (dSPE) with a combination of sorbents such as primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences. This method is advantageous due to its speed, ease of use, and low solvent consumption. thermofisher.com A study on the analysis of benzophenone in breakfast cereal packaging utilized a QuEChERS approach with a salt mix of magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate for the extraction, and a dSPE cleanup with magnesium sulfate, PSA silica, and C18. nih.gov

Table 2: Comparison of Sample Preparation Techniques for Benzophenone Analysis

| Technique | Principle | Advantages | Disadvantages | Typical Matrices |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | High pre-concentration factors, good cleanup. | Can be time-consuming, may require method development for different matrices. | Water, Urine researchgate.netnih.gov |

| QuEChERS | Liquid-liquid partitioning followed by dispersive SPE cleanup. | Fast, easy, low solvent usage, high throughput. | May have lower recoveries for very polar compounds, matrix effects can still be present. | Food, Solid Samples nih.govthermofisher.com |

Method Validation and Quality Assurance in Analytical Chemistry

The validation of an analytical method is crucial to ensure the reliability and reproducibility of the obtained results. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and robustness. researchgate.netnih.govsigmaaldrich.com

Linearity is assessed by creating a calibration curve from a series of standards of known concentrations and should demonstrate a high correlation coefficient (R² > 0.99). nih.govnih.gov For the analysis of benzophenones in sunscreen, linearity has been demonstrated over a range of concentrations. sigmaaldrich.com

LOD and LOQ define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the analysis of benzophenone derivatives in surface water by UPLC-MS/MS, LOQs in the range of 10.0 to 50.0 ng L⁻¹ have been reported. researchgate.net

Accuracy is typically determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries for benzophenone analysis using SPE-GC-MS in water have been reported to be between 91% and 96%. nih.gov

Precision is a measure of the repeatability of the method and is usually expressed as the relative standard deviation (RSD). For the analysis of benzophenones, RSD values below 15% are generally considered acceptable. researchgate.net

Quality assurance (QA) measures are implemented to ensure that the analytical results are consistently of high quality. This includes the regular analysis of procedural blanks to check for contamination, the use of certified reference materials (when available), and participation in inter-laboratory comparison studies. The use of isotopically labeled internal standards, such as benzophenone-d10, is a common practice in MS-based methods to compensate for matrix effects and variations in sample preparation and instrument response. nih.gov

Table 3: Key Method Validation Parameters

| Parameter | Definition | Typical Acceptance Criteria |

| Linearity (R²) | Correlation between concentration and instrument response. | > 0.99 nih.govnih.gov |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |

| Accuracy (Recovery) | Closeness of the measured value to the true value. | 80-120% researchgate.net |

| Precision (RSD) | Agreement between replicate measurements. | < 15% researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.